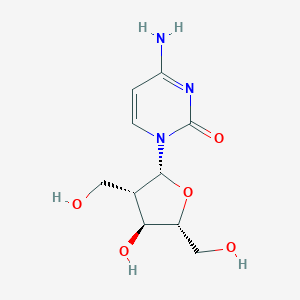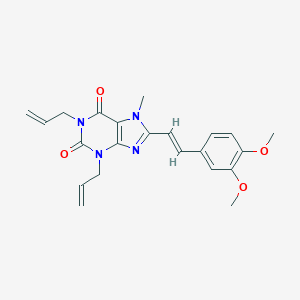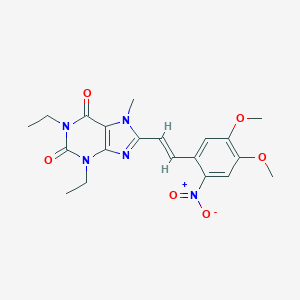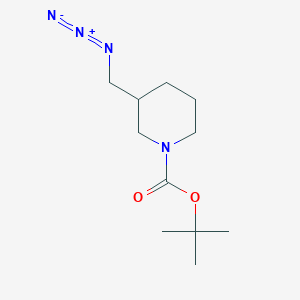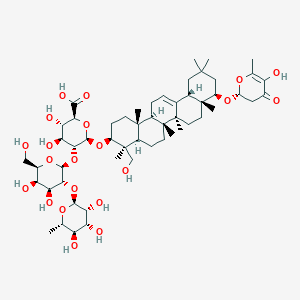
Chromosaponin I
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromosaponin I is a naturally occurring triterpenoid saponin found in soybeans (Glycine max) and other legumes. It is a type of glycoside, consisting of a hydrophobic triterpene backbone and a hydrophilic carbohydrate chain. This compound is known for its various biological activities, including anti-inflammatory, antioxidant, and growth-promoting effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of soyasaponin VI involves the glycosylation of soyasapogenol B, the aglycone part of the saponin. This process typically requires the use of glycosyl donors and catalysts under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or methanol and catalysts such as Lewis acids .
Industrial Production Methods
Industrial production of soyasaponin VI is primarily achieved through extraction from soybean seeds. The process involves several steps, including defatting the seeds, extracting the saponins using solvents like ethanol or methanol, and purifying the compound through chromatography techniques .
化学反应分析
Types of Reactions
Chromosaponin I undergoes various chemical reactions, including:
Oxidation: This reaction can modify the triterpene backbone, potentially altering its biological activity.
Reduction: Reduction reactions can convert soyasaponin VI into its corresponding alcohol derivatives.
Substitution: Substitution reactions can occur at the glycosidic linkage, leading to the formation of different glycoside derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Glycosyl donors and Lewis acids are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various glycoside derivatives and modified triterpenoid backbones, which can exhibit different biological activities .
科学研究应用
Chromosaponin I has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of glycosides.
作用机制
Chromosaponin I exerts its effects through various molecular targets and pathways:
Anti-inflammatory: It downregulates the expression of MyD88 and suppresses the recruitment of TLR4 and MyD88 into lipid rafts, thereby inhibiting the TLR4/MyD88 signaling pathway.
Antioxidant: It scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.
Growth-Promoting: It regulates auxin influx in plants, promoting growth and development.
相似化合物的比较
Chromosaponin I is unique among saponins due to its specific glycosylation pattern and biological activities. Similar compounds include:
Soyasaponin I: Another triterpenoid saponin found in soybeans, known for its anti-inflammatory and anticancer properties.
Soyasaponin Ab: Found in various legumes, it enhances osteoblast differentiation and exhibits antioxidant properties.
This compound:
This compound stands out due to its specific molecular structure and the range of biological activities it exhibits, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
143519-54-4 |
|---|---|
分子式 |
C54H84O21 |
分子量 |
1069.2 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-4-(hydroxymethyl)-9-[[(2R)-5-hydroxy-6-methyl-4-oxo-2,3-dihydropyran-2-yl]oxy]-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C54H84O21/c1-23-34(58)27(57)18-33(68-23)71-32-20-49(3,4)19-26-25-10-11-30-51(6)14-13-31(52(7,22-56)29(51)12-15-54(30,9)53(25,8)17-16-50(26,32)5)72-48-44(40(64)39(63)42(73-48)45(66)67)75-47-43(38(62)36(60)28(21-55)70-47)74-46-41(65)37(61)35(59)24(2)69-46/h10,24,26,28-33,35-44,46-48,55-56,58-65H,11-22H2,1-9H3,(H,66,67)/t24-,26-,28+,29+,30+,31-,32+,33-,35-,36-,37+,38-,39-,40-,41+,42-,43+,44+,46-,47-,48+,50+,51-,52+,53+,54+/m0/s1 |
InChI 键 |
ONAAMCDHQSWPDU-BKUHCKHBSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8OC9CC(=O)C(=C(O9)C)O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5([C@H]([C@@]4(C)CO)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(C[C@H]8O[C@H]9CC(=O)C(=C(O9)C)O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8OC9CC(=O)C(=C(O9)C)O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |
同义词 |
3-O-(rhamnopyranosyl-1-2-galactopyranosyl-1-2-glucuronopyranosyl-1-)-22-O-(3'-hydroxy-2'-methyl-5',6'-dihydro-4'-pyrone-6'-)-3,22,24-trihydroxyolean-12-ene chromosaponin I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


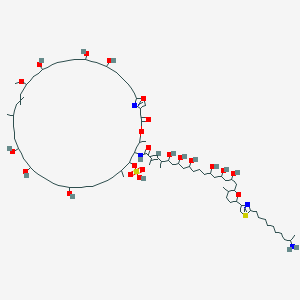
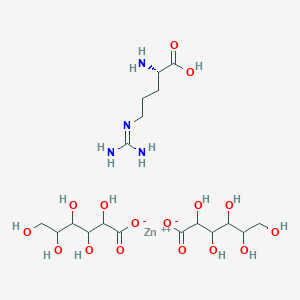
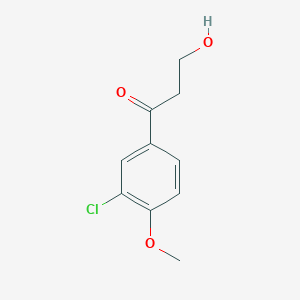

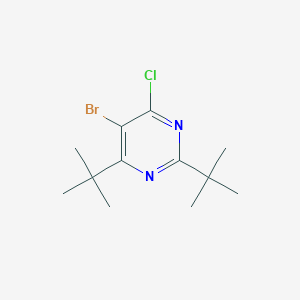
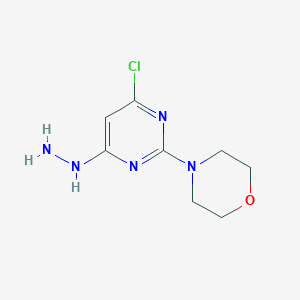
![[(4aS,5R,6S,8aR)-5-[(E)-5-(6-amino-9-methyl-7,8-dihydropurin-7-ium-7-yl)-3-methylpent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl 4-bromo-1H-pyrrole-2-carboxylate](/img/structure/B232559.png)
